molecular formula C11H12N4O2 B14155852 2-ethoxy-N-(4H-1,2,4-triazol-4-yl)benzamide CAS No. 349122-09-4

2-ethoxy-N-(4H-1,2,4-triazol-4-yl)benzamide

Cat. No.: B14155852
CAS No.: 349122-09-4
M. Wt: 232.24 g/mol
InChI Key: FKFJYESPKJKPTA-UHFFFAOYSA-N
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Description

2-ethoxy-N-(4H-1,2,4-triazol-4-yl)benzamide is a chemical compound that belongs to the class of triazole derivatives. Triazoles are known for their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(4H-1,2,4-triazol-4-yl)benzamide typically involves the reaction of 4-amino-1,2,4-triazole with ethyl 2-bromoacetate to form an intermediate, which is then reacted with benzoyl chloride to yield the final product . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperatures and pressures. The use of automated systems ensures consistent quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(4H-1,2,4-triazol-4-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-ethoxy-N-(4H-1,2,4-triazol-4-yl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(4H-1,2,4-triazol-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring in the compound can form hydrogen bonds with target proteins, leading to inhibition or activation of biological pathways . This interaction can result in various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4H-1,2,4-triazol-4-yl)benzoic acid
  • 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine
  • 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids

Uniqueness

2-ethoxy-N-(4H-1,2,4-triazol-4-yl)benzamide stands out due to its unique ethoxy group, which can influence its solubility and reactivity compared to other triazole derivatives. This structural feature may enhance its biological activity and make it a valuable compound for further research and development .

Properties

CAS No.

349122-09-4

Molecular Formula

C11H12N4O2

Molecular Weight

232.24 g/mol

IUPAC Name

2-ethoxy-N-(1,2,4-triazol-4-yl)benzamide

InChI

InChI=1S/C11H12N4O2/c1-2-17-10-6-4-3-5-9(10)11(16)14-15-7-12-13-8-15/h3-8H,2H2,1H3,(H,14,16)

InChI Key

FKFJYESPKJKPTA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NN2C=NN=C2

Origin of Product

United States

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